5-Methyl-2-nitrophenyl isocyanate

Vue d'ensemble

Description

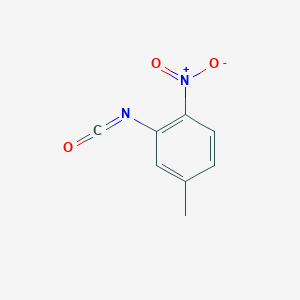

5-Methyl-2-nitrophenyl isocyanate is an organic compound with the molecular formula C8H6N2O3. It is a derivative of phenyl isocyanate, characterized by the presence of a methyl group and a nitro group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-nitrophenyl isocyanate typically involves the reaction of 5-methyl-2-nitroaniline with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:

5-Methyl-2-nitroaniline+Phosgene→5-Methyl-2-nitrophenyl isocyanate+Hydrogen chloride

The reaction is usually conducted in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the reactants and products .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and safety, with measures in place to handle the toxic and hazardous nature of phosgene. Advanced techniques such as continuous flow reactors may be employed to enhance the yield and purity of the product .

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The isocyanate group reacts with nucleophiles through a two-step mechanism involving initial nucleophilic attack followed by proton transfer.

Key reaction partners and products:

Mechanistic Insight: Alcohols attack the electrophilic carbon of the isocyanate group, forming a tetrahedral intermediate that collapses to release CO₂ and generate the carbamate . Steric hindrance from the methyl and nitro substituents slows reactivity with bulky alcohols.

Substitution Reactions with Amines

Reactions with amines produce ureas, with kinetics influenced by amine basicity and steric factors:

Representative reactions:

Notable Finding: Aromatic amines exhibit slower reaction rates compared to aliphatic amines due to reduced nucleophilicity. The nitro group meta to the isocyanate enhances electrophilicity via electron-withdrawing effects, accelerating urea formation .

Cycloaddition and Heterocycle Formation

The compound engages in [2+2] and [4+1] cycloadditions to construct nitrogen-rich heterocycles:

Documented cycloadditions:

Mechanistic Pathway: Cycloadditions proceed via concerted or stepwise mechanisms, depending on diene electronic properties. The nitro group directs regioselectivity in asymmetric systems .

Comparative Reactivity with Structural Analogs

Substituent effects profoundly alter reactivity relative to unmodified phenyl isocyanates:

Applications De Recherche Scientifique

Proteomics Research

5-Methyl-2-nitrophenyl isocyanate serves as a biochemical reagent for labeling proteins. Its isocyanate group reacts with primary amines in proteins, allowing for specific modifications that facilitate the study of protein structure and function. This application is crucial for understanding protein interactions and dynamics in biological systems .

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to react with various nucleophiles makes it valuable for creating diverse chemical structures.

Common Reactions :

- Nucleophilic Addition : Forms carbamates when reacting with alcohols.

- Substitution Reactions : Reacts with primary and secondary amines to produce substituted ureas.

Material Science

In material science, this compound is employed in the development of advanced materials such as polymers and coatings. Its reactivity allows it to form covalent bonds with other functional groups, tailoring material properties for specific applications .

Case Study 1: Protein Labeling

A study demonstrated the use of this compound for labeling lysine residues in proteins. The labeling process involved the electrophilic carbon atom in the isocyanate group attacking the nucleophilic nitrogen atom of the lysine side chain, resulting in stable carbamate linkages. This modification allowed researchers to track protein interactions and dynamics effectively .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of acetylcholinesterase (AChE) by this compound showed that it could effectively inhibit AChE activity in vitro. This finding suggests potential applications in neuropharmacology, particularly for conditions characterized by cholinergic dysfunction .

| Compound | Mechanism of Action | Biological Effect | Toxicity Level |

|---|---|---|---|

| This compound | Protein modification, enzyme inhibition | Alters protein function, inhibits AChE | Moderate to high |

| Other Isocyanates | Similar electrophilic reactions | Varies based on structure | Generally high |

Mécanisme D'action

The mechanism of action of 5-Methyl-2-nitrophenyl isocyanate involves its reactivity with nucleophiles such as alcohols and amines. The isocyanate group (N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamates and ureas, which are important intermediates in various chemical processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-4-nitrophenyl isocyanate: Another aryl isocyanate with similar reactivity but different substitution pattern on the benzene ring.

Phenyl isocyanate: The parent compound without the methyl and nitro substituents.

Uniqueness

5-Methyl-2-nitrophenyl isocyanate is unique due to the presence of both a methyl and a nitro group on the benzene ring. This substitution pattern influences its reactivity and makes it suitable for specific applications in organic synthesis and material science .

Activité Biologique

5-Methyl-2-nitrophenyl isocyanate (CAS No. 152645-33-5) is a compound that has garnered attention in various fields of chemical and biological research. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential applications, and safety considerations.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₈H₆N₂O₃

- Molecular Weight : 178.14 g/mol

- Structure : The compound features a nitrophenyl group with an isocyanate functional group, which contributes to its reactivity and potential biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its electrophilic nature, particularly the isocyanate group, which can react with nucleophiles in biological systems. This reactivity allows it to participate in various biochemical processes:

- Protein Modification : Isocyanates are known to modify proteins by reacting with amino acids like cysteine and lysine, potentially leading to changes in protein function or stability.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by covalently binding to active sites, thereby affecting metabolic pathways.

Toxicological Profile

The safety profile of this compound includes several toxicological concerns:

- Acute Toxicity : Studies indicate that exposure to isocyanates can lead to respiratory issues and skin irritation. The compound's reactivity suggests it may pose risks upon inhalation or dermal contact .

- Sensitization Potential : Isocyanates are known sensitizers, meaning they can cause allergic reactions upon repeated exposure. This characteristic necessitates careful handling in laboratory settings .

Case Study 1: Protein Interaction

A study investigated the interaction of this compound with human serum albumin (HSA). The findings indicated that the compound could modify HSA, impacting its binding capacity for various ligands. This modification was assessed using spectroscopic techniques, revealing significant changes in the protein's structure post-interaction .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of acetylcholinesterase (AChE) by this compound demonstrated that the compound could effectively inhibit AChE activity in vitro. This inhibition suggests potential applications in neuropharmacology, particularly in conditions characterized by cholinergic dysfunction .

Comparative Analysis of Biological Activity

| Compound | Mechanism of Action | Biological Effect | Toxicity Level |

|---|---|---|---|

| This compound | Protein modification, enzyme inhibition | Alters protein function, inhibits AChE | Moderate to high |

| Other Isocyanates | Similar electrophilic reactions | Varies based on structure | Generally high |

Propriétés

IUPAC Name |

2-isocyanato-4-methyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-6-2-3-8(10(12)13)7(4-6)9-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYLXAIOORHIOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404780 | |

| Record name | 5-Methyl-2-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152645-33-5 | |

| Record name | 5-Methyl-2-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-2-nitrophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.